molecular formula C12H20N2O5 B2707337 1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid CAS No. 1693923-54-4

1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid

Cat. No.: B2707337
CAS No.: 1693923-54-4
M. Wt: 272.301
InChI Key: ZFUDKZDXBQUVQH-UHFFFAOYSA-N
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Description

1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by its pyrrolidine ring structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

The synthesis of 1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid typically involves a series of organic reactions. One common method includes the reaction of a chiral amino alcohol with an appropriate acid. The process often involves the use of tert-butyl dicarbonate to introduce the Boc protecting group. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and deprotecting agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry and biology. It is used as a building block in the synthesis of peptides and other complex molecules. The Boc protecting group allows for selective reactions, making it valuable in organic synthesis . Additionally, it finds applications in the development of pharmaceuticals and biocatalytic processes .

Comparison with Similar Compounds

Similar compounds include other Boc-protected amino acids and derivatives. For example:

The uniqueness of 1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid lies in its specific pyrrolidine ring structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-acetyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-8(15)14-6-5-12(7-14,9(16)17)13-10(18)19-11(2,3)4/h5-7H2,1-4H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUDKZDXBQUVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693923-54-4
Record name 1-acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid
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